6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Mechanism of Action
It’s worth noting that imidazo[1,2-a]pyridine, the core structure of this compound, is an important fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with bromopyruvic acid. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction mixture is then subjected to purification processes, including recrystallization or chromatography, to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using continuous flow synthesis techniques. This method involves the use of automated microreactor-based systems, which allow for precise control of reaction parameters and efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of tuberculosis and cancer.
Material Science: The compound’s unique structural properties make it useful in the development of light-sensitive dyes and optical media for data storage.
Biological Research: It is employed as a fluorescent probe for the detection of metal ions such as mercury and iron in biological samples.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure allows for the development of derivatives with tailored properties for specific applications, making it a valuable compound in both medicinal and material science research .
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBREWWYKGHQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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